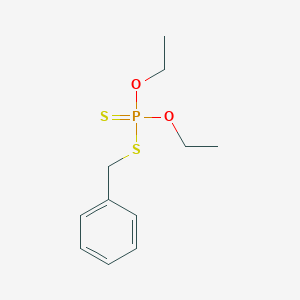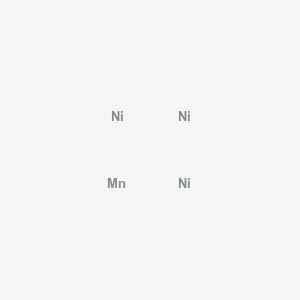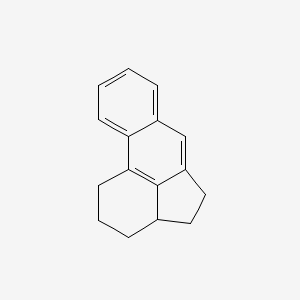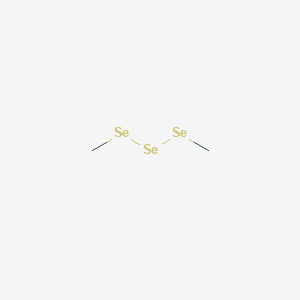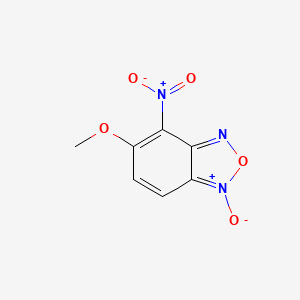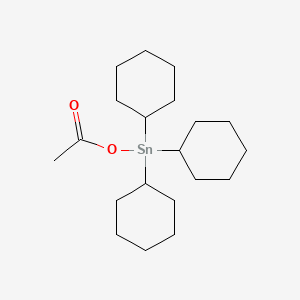
Stannane, acetoxytricyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, acetoxytricyclohexyl- is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and an acetoxy group. Organotin compounds are widely recognized for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, acetoxytricyclohexyl- typically involves the stannylation of cyclohexyl derivatives. One common method is the reaction of tricyclohexyltin chloride with acetic anhydride under anhydrous conditions. The reaction proceeds as follows:
(C6H11)3SnCl+(CH3CO)2O→(C6H11)3SnOCOCH3+HCl
This reaction requires a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of stannane, acetoxytricyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.
Major Products Formed
Oxidation: Stannic acetoxytricyclohexyl derivatives.
Reduction: Tricyclohexyltin hydride.
Substitution: Tricyclohexyltin derivatives with various functional groups.
Applications De Recherche Scientifique
Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin acetate
Uniqueness
Stannane, acetoxytricyclohexyl- is unique due to its acetoxy functional group, which imparts distinct reactivity compared to other tricyclohexyltin compounds. This functional group allows for specific substitution reactions that are not possible with other derivatives.
Propriétés
Numéro CAS |
13121-71-6 |
|---|---|
Formule moléculaire |
C20H36O2Sn |
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
tricyclohexylstannyl acetate |
InChI |
InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
FJEZLYTXQIEUAT-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)


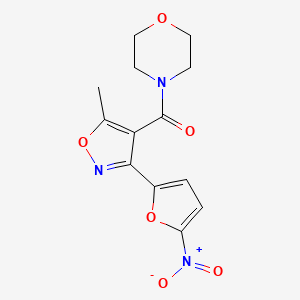
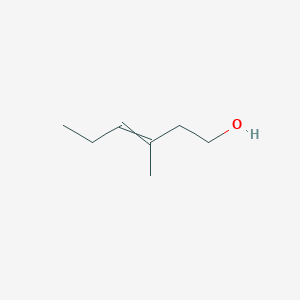
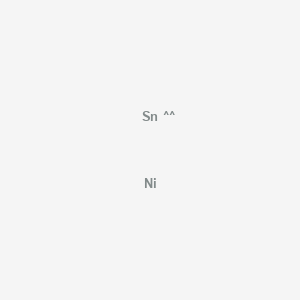
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
